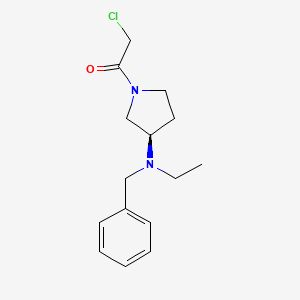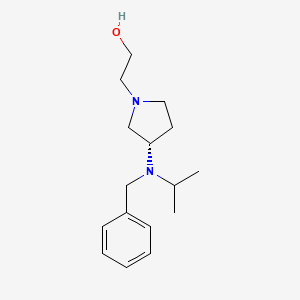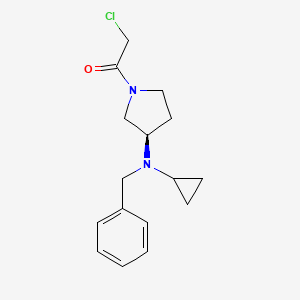
(R)-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a benzyl group, and a chloroethanone moiety, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Attachment of the Ethylamino Group: The ethylamino group is added through an amination reaction, where an ethylamine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to ensure precise control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethanone moiety allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanone derivatives.
科学研究应用
Chemistry
In chemistry, ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic transformations.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.
Medicine
In medicinal chemistry, ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone is explored for its potential therapeutic properties. It may be investigated for its activity against specific biological targets or as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility allows for its incorporation into various industrial processes.
作用机制
The mechanism of action of ®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone involves its interaction with specific molecular targets. The chloroethanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl and ethylamino groups may enhance binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
®-1-(3-(Benzyl(methyl)amino)pyrrolidin-1-yl)-2-chloroethanone: Similar structure with a methyl group instead of an ethyl group.
®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-bromoethanone: Similar structure with a bromine atom instead of chlorine.
®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-fluoroethanone: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
®-1-(3-(Benzyl(ethyl)amino)pyrrolidin-1-yl)-2-chloroethanone is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the chloroethanone moiety allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
1-[(3R)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-17(11-13-6-4-3-5-7-13)14-8-9-18(12-14)15(19)10-16/h3-7,14H,2,8-12H2,1H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWFPVUYDOYBGQ-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)[C@@H]2CCN(C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(S)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7986814.png)
![[(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7986829.png)
![2-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7986831.png)
![2-[(R)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol](/img/structure/B7986837.png)
![2-[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7986843.png)

![2-[(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7986851.png)
![[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-methyl-amine](/img/structure/B7986866.png)
![[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-methyl-amine](/img/structure/B7986870.png)
![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine](/img/structure/B7986872.png)
![1-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B7986889.png)

![1-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B7986917.png)
![2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7986920.png)
